1,2-Cyclohexanediol
Overview
Description
1,2-Cyclohexanediol is an important organic intermediate characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound is widely used in the manufacture of polyester resins, epoxy resins, and catechol, among other products .
Mechanism of Action
Target of Action
1,2-Cyclohexanediol is an important organic intermediate . It primarily targets chemical reactions such as dehydration, halogenation, dehydrogenation, and esterification . These reactions are crucial in various industrial processes, including the manufacture of polyester resins, epoxy resins, catechol, and other products .
Mode of Action
The compound interacts with its targets through two main routes: the hydrolysis of cyclohexene oxide and the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . In the hydrolysis of cyclohexene oxide, a dissociative alkoxy anion from the self-ionization of this compound attacks the cyclohexene oxide oxonium ion, resulting in the formation of polyether polyols .
Biochemical Pathways
The enzymatic oxidation of this compound and related substrates by Gluconobacter oxydans was investigated . At low pH, membrane-bound enzymes were active, and at high pH, NAD-dependent, soluble enzymes showed activity . This indicates that the compound affects the enzymatic oxidation pathways in Gluconobacter oxydans.
Result of Action
The result of the compound’s action is the formation of polyether polyols in the organic layer . These polyols are crucial in various industrial applications, including the production of polyurethane foams, adhesives, sealants, and elastomers.
Action Environment
The reactions involving this compound are carried out under solvent-free conditions . This is aimed at establishing green routes for the synthesis of this compound . Environmental factors such as temperature and pH play a significant role in the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various chemical reactions due to the presence of its two hydroxyl groups . These groups can participate in dehydration, halogenation, dehydrogenation, esterification, and more
Cellular Effects
It has been suggested that the smaller size of water molecules typically allowed many water molecules to surround one 1,2-Cyclohexanediol molecule, which increased the attack and stabilized the transition states .
Molecular Mechanism
It is known that it can be converted to catechol by Ni-, Pd-, and Cu-based catalysts . This conversion is a green route with high yield and less waste .
Temporal Effects in Laboratory Settings
In laboratory settings, effective hydrolysis of cyclohexene oxide (CHO) was conducted by heating in water between 100 and 140 °C without another catalyst. It provided 100% purity and 100% yield of trans-1,2-Cyclohexanediol with five times of H2O to CHO at 120 °C for 6 h .
Metabolic Pathways
It is known that this compound can be converted to catechol by Ni-, Pd-, and Cu-based catalysts .
Transport and Distribution
It is known that it can be converted to catechol by Ni-, Pd-, and Cu-based catalysts .
Subcellular Localization
It is known that it can be converted to catechol by Ni-, Pd-, and Cu-based catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediol can be synthesized through two main routes:
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Hydrolysis of Cyclohexene Oxide: : This method involves the hydrolysis of cyclohexene oxide using either liquid acid or solid acid catalysts. Solid acid catalysts, such as H-ZSM-5 zeolites, have been found to be more environmentally friendly and recyclable compared to liquid acid catalysts . The reaction typically yields 88.6% of this compound at a 96.2% conversion rate under mild conditions .
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Dihydroxylation of Cyclohexene: : This method involves the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidant. Ti-Beta zeolites are used as catalysts, and the reaction can achieve a 90.2% conversion rate of cyclohexene with a 66.2% selectivity for this compound .
Industrial Production Methods
In industrial settings, the hydrolysis of cyclohexene oxide is often preferred due to its higher yield and selectivity. The use of solid acid catalysts, such as Sn-Beta zeolites, has been shown to improve catalytic performance and reduce environmental impact .
Chemical Reactions Analysis
1,2-Cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form catechol using catalysts such as nickel, palladium, and copper.
Dehydration: The hydroxyl groups can be dehydrated to form cyclohexene.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common reagents used in these reactions include hydrogen peroxide for oxidation, acids for dehydration, and carboxylic acids for esterification. The major products formed from these reactions include catechol, cyclohexene, and various esters .
Scientific Research Applications
1,2-Cyclohexanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including resins and catechol.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is used in the production of polyester resins, epoxy resins, and plasticizers.
Comparison with Similar Compounds
1,2-Cyclohexanediol can be compared with other similar compounds, such as:
1,3-Cyclohexanediol: This compound has hydroxyl groups on the first and third carbon atoms of the cyclohexane ring. It is less commonly used compared to this compound.
1,4-Cyclohexanediol: This compound has hydroxyl groups on the first and fourth carbon atoms of the cyclohexane ring.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, which makes it highly reactive and suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
cyclohexane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871843 | |
Record name | 1,2-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |
Record name | 1,2-Cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150568 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Grandidentol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-1,2-Cyclohexanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-CYCLOHEXANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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